2,5-Bis(chloromethyl)-p-xylene
Overview
Description
“2,5-Bis(chloromethyl)-p-xylene” is a chemical compound with the linear formula C10H12Cl2 . It has a molecular weight of 203.113 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H12Cl2 . The CAS Number of this compound is 6298-72-2 .
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C10H12Cl2, and it has a molecular weight of 203.11 .
Scientific Research Applications
Catalytic Hydrodechlorination
The use of xylene solutions in catalytic hydrodechlorination has been investigated, particularly focusing on the reactions in a continuous gas-phase reactor. A study by LaPierre et al. (1978) explored this process using 1% solutions in xylene, revealing insights into reaction stoichiometry and kinetics (LaPierre, Wu, Kranich, & Weiss, 1978).
Polymer Synthesis
Xylene derivatives are instrumental in the synthesis of various polymers. Carvalho et al. (2001) discussed the synthesis of homo- and copolymers from xylene derivatives, highlighting their applications in light-emitting electrochemical cells (LECs) and the improvement of device performance (Carvalho, Santos, Guimarães, Gonçalves, Gomes, & Faria, 2001).
Synthesis of Brominated Derivatives
The process of synthesizing brominated derivatives from p-xylene was detailed by An-xiang (2006), demonstrating the multi-step reaction process and its optimization, which includes aromatic bromination and nucleophilic substitution (Ren An-xiang, 2006).
Development of High-Spin Polymers
The development of polymers with specific electronic properties, such as high-spin organic polymers, was researched by Kurata, Pu, & Nishide (2007). They examined the preparation and properties of such polymers derived from p-xylene monomers (Kurata, Pu, & Nishide, 2007).
Chloromethylation of Aromatic Hydrocarbons
Research by Toru et al. (2004) focused on the chloromethylation of aromatic hydrocarbons using rare-earth metal triflates as catalysts. This study particularly highlighted the use of m-xylene in the synthesis of 2,5-bis(chloromethyl)-m-xylene (Kishida Toru, Yamauchi, Kubota, & Sugi, 2004).
Hydrogen Storage in Polymers
The synthesis of hypercrosslinked polymer networks from bischloromethyl monomers, including derivatives of xylene, was studied by Wood et al. (2007). These polymers exhibited significant surface areas and demonstrated potential for hydrogen storage (Wood, Tan, Trewin, Niu, Bradshaw, Rosseinsky, Khimyak, Campbell, Kirk, and Stöckel, & Cooper, 2007).
Safety and Hazards
“2,5-Bis(chloromethyl)-p-xylene” can cause severe skin burns and eye damage . If swallowed, it’s advised to rinse the mouth and not induce vomiting . If it comes in contact with the skin, it’s recommended to remove all contaminated clothing and rinse the skin with water . In case of eye contact, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
This compound is a derivative of xylene, which is a solvent used in various industries
Mode of Action
It’s known that the compound undergoes oxidative addition and cycloaddition reactions . The compound reacts under oxidative conditions to give products of chlorination/dimerization . More detailed studies are required to understand the exact interactions with its targets and the resulting changes.
Biochemical Pathways
It’s known that the compound is involved in oxidative addition and cycloaddition reactions These reactions could potentially affect various biochemical pathways, leading to downstream effects
Result of Action
The compound is known to undergo oxidative addition and cycloaddition reactions , but the specific effects of these reactions at the molecular and cellular level are not clearly defined
Properties
IUPAC Name |
1,4-bis(chloromethyl)-2,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRPOMMBPQHVMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCl)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064210 | |
Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-72-2 | |
Record name | 1,4-Bis(chloromethyl)-2,5-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6298-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Bis(chloromethyl)-p-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41890 | |
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Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-bis(chloromethyl)-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Bis(chloromethyl)-p-xylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6FDY6Z9VM | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Bis(chloromethyl)-p-xylene in the synthesis of the macrocyclic phosphonate described in the research?
A1: this compound serves as a building block in the multi-step synthesis of macrocyclic phosphonate I. [] While the exact mechanism of incorporation is not detailed in the abstract, the presence of two reactive chloromethyl groups suggests it plays a role in linking different parts of the macrocyclic structure. This highlights the compound's utility in complex molecule synthesis.
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